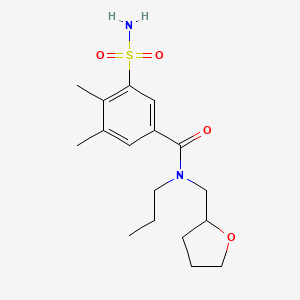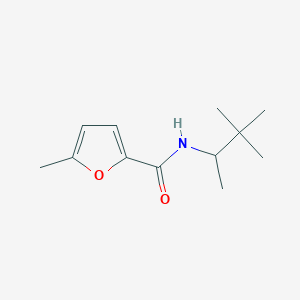
2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide
Übersicht
Beschreibung
2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that regulate various physiological processes, including pain sensation, appetite, and mood. Inhibition of FAAH leads to elevated levels of endocannabinoids, which can have therapeutic effects in various conditions.
Wirkmechanismus
2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide selectively inhibits FAAH, which is an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, 2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide leads to elevated levels of endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects. The mechanism of action of 2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide is well-characterized and has been extensively studied in preclinical models.
Biochemical and physiological effects:
2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide has been shown to produce various biochemical and physiological effects in preclinical models. The elevation of endocannabinoid levels by 2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide can lead to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. Moreover, 2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide has several advantages for laboratory experiments, including its selectivity for FAAH and its ability to increase endocannabinoid levels. However, 2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide has some limitations, including its potential off-target effects and its limited solubility in water.
Zukünftige Richtungen
2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide has significant potential for therapeutic applications, and several future directions can be explored. These include the development of new analogs with improved pharmacokinetic properties, the investigation of 2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide in various disease models, and the exploration of potential drug combinations with 2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide. Moreover, the potential off-target effects of 2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide should be further investigated to ensure its safety for clinical use.
In conclusion, 2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide is a promising compound with potential therapeutic applications in various conditions. Its selectivity for FAAH and ability to increase endocannabinoid levels make it an attractive target for drug development. However, further research is required to fully elucidate its mechanism of action and potential off-target effects.
Wissenschaftliche Forschungsanwendungen
2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide has been extensively studied for its potential therapeutic applications in various conditions, including pain, inflammation, anxiety, and depression. Preclinical studies have shown that 2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide can effectively increase endocannabinoid levels and produce analgesic and anti-inflammatory effects. Moreover, 2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide has been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenoxy)-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-9(14(19)18-11-3-2-6-17-8-11)20-13-5-4-10(15)7-12(13)16/h2-9H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZBFKBWEHMQKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenoxy)-N-pyridin-3-ylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4179959.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide](/img/structure/B4179972.png)
![8-(tetrahydro-2-furanylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4179981.png)

![3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4179995.png)


![8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4180014.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B4180017.png)

![1-[(2-chloro-4-fluorophenoxy)acetyl]piperidine](/img/structure/B4180041.png)